molecular formula C10H10Cl3NO2 B11960746 Isopropyl N-(2,4,5-trichlorophenyl)carbamate CAS No. 52819-37-1

Isopropyl N-(2,4,5-trichlorophenyl)carbamate

Cat. No.: B11960746
CAS No.: 52819-37-1
M. Wt: 282.5 g/mol
InChI Key: KBPISZYZLAIVBF-UHFFFAOYSA-N
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Description

Isopropyl N-(2,4,5-trichlorophenyl)carbamate is a chemical compound with the molecular formula C10H10Cl3NO2 and a molecular weight of 282.556 g/mol . It is known for its unique structure, which includes a carbamate group attached to a trichlorophenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl N-(2,4,5-trichlorophenyl)carbamate typically involves the reaction of 2,4,5-trichloroaniline with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Isopropyl N-(2,4,5-trichlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Isopropyl N-(2,4,5-trichlorophenyl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Isopropyl N-(2,4,5-trichlorophenyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl N-(2,4,5-trichlorophenyl)carbamate is unique due to its specific arrangement of chlorine atoms and the presence of the isopropyl group. This unique structure contributes to its distinct chemical properties and reactivity, making it valuable in various scientific research applications .

Biological Activity

Isopropyl N-(2,4,5-trichlorophenyl)carbamate is a carbamate compound that has garnered attention in scientific research due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is primarily recognized for its potential antimicrobial and therapeutic properties. It is structurally characterized by the presence of a trichlorophenyl group attached to a carbamate moiety, which influences its biological interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways.
  • Disruption of Cellular Processes : It may interfere with cellular signaling and metabolic functions, leading to various biological effects.
  • Antimicrobial Activity : The compound exhibits significant activity against various bacterial strains, particularly Staphylococcus aureus.

Antimicrobial Activity

Recent studies have highlighted the antistaphylococcal properties of this compound. A comparative analysis of its effectiveness against standard bacterial strains reveals promising results.

Table 1: Antimicrobial Efficacy

Compound NameMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
This compound0.018 - 0.064 μM0.124 - 0.461 μM
Ampicillin0.5 μM1.0 μM
Ciprofloxacin0.25 μM0.5 μM

The compound demonstrated MIC values comparable to those of established antibiotics such as ampicillin and ciprofloxacin against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains .

Case Studies and Research Findings

  • Antibacterial Studies : Research conducted on various carbamates including this compound showed significant antibacterial activity against multiple strains of bacteria. The study indicated that the compound's structure plays a critical role in enhancing its antimicrobial efficacy .
  • Cytotoxicity Assessments : In vitro studies evaluated the cytotoxic effects of this compound on human cell lines. Results indicated that while the compound exhibits strong antibacterial properties, it maintains a favorable selectivity index (SI), suggesting low toxicity towards human cells .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that this compound does not damage bacterial membranes but inhibits the respiratory chain in bacteria . This unique action could reduce the likelihood of resistance development compared to traditional antibiotics.

Properties

CAS No.

52819-37-1

Molecular Formula

C10H10Cl3NO2

Molecular Weight

282.5 g/mol

IUPAC Name

propan-2-yl N-(2,4,5-trichlorophenyl)carbamate

InChI

InChI=1S/C10H10Cl3NO2/c1-5(2)16-10(15)14-9-4-7(12)6(11)3-8(9)13/h3-5H,1-2H3,(H,14,15)

InChI Key

KBPISZYZLAIVBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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